Product packaging for E4 protein, tomato(Cat. No.:CAS No. 127362-11-2)

E4 protein, tomato

Cat. No.: B1178308
CAS No.: 127362-11-2
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Description

The E4 protein, tomato, is a critical research subject for understanding the molecular mechanisms of fruit ripening, particularly the role of ethylene signaling. Studies have established that the expression of the E4 gene is transcriptionally controlled by ethylene during tomato fruit ripening . Research indicates that ethylene-responsive transcription of the E4 gene requires at least two cooperative cis elements within its promoter region, providing a model for complex gene regulation in plants . A DNA-binding protein that interacts with the 5' flanking regions of the E4 gene has been characterized, and its binding activity increases during fruit ripening, suggesting a significant regulatory function . This protein, known as the E4/E8 Binding Protein (E4/E8BP), is implicated in the coordinated regulation of ethylene-responsive genes . Consequently, the E4 protein and its associated genetic pathways serve as a valuable model system for investigating gene expression in climacteric fruits. This product is designated "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

127362-11-2

Molecular Formula

C9H12F2O

Synonyms

E4 protein, tomato

Origin of Product

United States

Molecular Architecture and Genomic Organization of E4 Protein

E4 Protein Gene Locus and Transcriptional Units in Solanum lycopersicum

The gene encoding the ethylene-regulated E4 protein in Solanum lycopersicum is designated as ERF6 and is located on chromosome 1. sigmaaldrich.com According to the SLM_r2.1 assembly, the ERF6 locus is found on chromosome 1 at position NC_090800.1 (69047833..69050201, complement). sigmaaldrich.com An earlier assembly, SL3.0, also placed it on chromosome 1 (NC_015438.3 (72594090..72596452, complement)). sigmaaldrich.com The gene is reported to contain two exons. sigmaaldrich.com

Transcription of the E4 gene is tightly controlled by ethylene (B1197577), particularly during tomato fruit ripening. wikipedia.orghmdb.ca The gene is coordinately activated with the E8 gene at the onset of ripening and in response to ethylene. wikipedia.org While E4 expression is stimulated by ethylene in fruit, it is also induced by ethylene in leaves, unlike E8 expression, suggesting tissue-specific or developmentally regulated ethylene responses. fishersci.ca

Analysis of the E4 promoter region has revealed the presence of cis-regulatory elements essential for its ethylene responsiveness. hmdb.cafishersci.ca Ethylene-regulated transcription requires a minimum of two cooperative cis elements: an upstream regulatory element and a downstream regulatory element. hmdb.cafishersci.ca A positive ethylene-responsive region has been localized between nucleotides -161 and -85 relative to the transcription start site, with sequences between -150 and -121 bp being necessary for normal levels of ethylene-regulated transcription. wikipedia.orghmdb.ca

A nuclear factor present in unripe fruit interacts specifically with sequences within the E4 promoter, spanning from -142 to -110. wikipedia.org This interaction is reduced in ethylene-treated unripe fruit, suggesting its involvement in ethylene-regulated E4 gene expression. wikipedia.org The E4/E8 binding protein (E4/E8BP) has been identified as a protein that interacts with sequences in the 5' flanking regions of both the E4 and E8 genes and is thought to play a role in their regulation. hmdb.cafishersci.canih.govmetabolomicsworkbench.org A cDNA encoding E4/E8BP-1, a protein with similar DNA-binding specificity, has been isolated and is related to the tobacco DNA-binding protein 3AF1. fishersci.canih.gov The binding site for E4/E8BP spans the E4 TATA box. hmdb.ca

The E4 gene is part of a larger family of genes involved in ethylene signaling and response in tomato. wikipedia.org

Deduced Amino Acid Sequence Features of Tomato E4 Protein

The deduced amino acid sequence of the tomato ethylene-regulated E4 protein provides insights into its potential function and structural characteristics. The predicted peptide encoded by the E4 gene shows significant similarity to methionine sulphoxide reductase (Msr) proteins. wikipedia.orgfishersci.cauni.lu Specifically, it has been identified as a Methionine Sulfoxide (B87167) Reductase A (MSRA) protein. uni.lu

Identification of Conserved Domains and Motifs

As an ethylene-regulated factor involved in ripening, the tomato E4 protein is classified as an Ethylene Response Factor (ERF). sigmaaldrich.com ERF proteins are characterized by the presence of a conserved AP2/ERF domain. This domain typically consists of approximately 59 amino acids and features a characteristic structure of three β-sheets and one α-helix, which is involved in DNA binding.

Furthermore, the identification of the tomato E4 protein as an MSRA protein indicates the presence of conserved domains and motifs characteristic of the methionine sulphoxide reductase family. uni.lu MSRA and MSRB are key enzymes in this family responsible for reducing methionine sulfoxide residues in proteins back to methionine. uni.lu

Prediction of Functional Sites and Structural Elements (excluding physical properties)

Based on its classification as a putative methionine sulphoxide reductase (MSRA), the tomato E4 protein is expected to possess a catalytic site responsible for the reduction of methionine sulfoxide to methionine. wikipedia.orgfishersci.cauni.lu This enzymatic activity is crucial for reversing oxidative damage to methionine residues in proteins. uni.lu

As an ERF transcription factor, the E4 protein (SlERF.E4) is predicted to contain a DNA-binding site, primarily located within its AP2/ERF domain. This domain enables the protein to bind to specific cis-regulatory elements in the promoters of target genes, such as the GCC-box found in many ethylene-responsive genes, or potentially other elements. For instance, SlERF.E4 has been shown to bind to the promoters of SlLOXD and SlLOXE.

The E4 protein functions as a negative regulator of ethylene responses, contributing to a feedback mechanism that modulates the plant's sensitivity to ethylene. wikipedia.org This regulatory role suggests the presence of functional sites involved in protein-protein interactions with other components of the ethylene signaling pathway or with transcriptional machinery. The NON-RIPENING (NOR) transcription factor, a master regulator of tomato ripening, directly binds to the promoters of both E4 and SlMsrB2 and activates their expression. Furthermore, NOR itself might be a substrate for Msr enzymes like E4, with methionine at position 138 in NOR being a potential site of sulfoxidation. This indicates a potential interaction site on E4 for NOR.

Gene Family Evolution and Phylogenetic Relationships of E4 Protein Homologs in Plants

The ethylene-regulated E4 protein belongs to the large and diverse Ethylene Response Factor (ERF) gene family, which is ubiquitous in the plant kingdom. sigmaaldrich.comwikipedia.org The ERF family in tomato is organized into multiple subclasses, reflecting functional diversification. Phylogenetic analysis of ERF homologs in various plant species, including comparative structural analysis with proteins from Arabidopsis and rice, has provided insights into the evolutionary relationships within this family.

The E4 protein's similarity to methionine sulphoxide reductases also places it within the Msr protein family. wikipedia.orgfishersci.cauni.lu Msr proteins are conserved across different organisms, including plants, where they play a role in antioxidant defense and protein repair by reducing oxidized methionine residues. uni.lu The evolution of plant gene families, including those encoding transcription factors like ERFs and enzymes like Msrs, is shaped by events such as gene duplication and loss, contributing to the functional divergence and expansion observed in plant genomes. Studies on the evolution of other plant gene families, such as Calcium-Dependent Protein Kinases (CPKs) and CONSTANS (CO) homologs, illustrate the complex evolutionary history and phylogenetic relationships that exist among protein families in the plant kingdom.

Allelic Variation and Genetic Polymorphisms of the E4 Locus

Allelic variation and genetic polymorphisms at gene loci can significantly contribute to phenotypic diversity in plants, including traits related to fruit development and ripening. While detailed information specifically on allelic variations and polymorphisms within the coding or regulatory regions of the tomato ethylene-regulated E4 gene (ERF6) is not extensively detailed in the provided search results, the concept is well-established in tomato genetics.

Studies on other key ripening genes in tomato, such as RIN, dmr6, and genes involved in carotenoid biosynthesis like lycopene (B16060) epsilon-cyclase, have identified various allelic mutations and single nucleotide polymorphisms (SNPs) that impact fruit quality and other traits. These studies often employ techniques like EcoTILLING and sequencing to detect polymorphisms. Genome editing technologies, such as CRISPR/Cas9, have also been used to generate novel cis-regulatory alleles for genes in tomato, demonstrating the potential to manipulate genetic variation at specific loci.

The observation that the expression of the E4 gene differs in Solanum lycopersicum cultivars compared to some wild green-fruited species suggests the presence of genetic variation, potentially in regulatory regions of the E4 locus, that influences its transcription levels. This allelic variation in expression could contribute to differences in ethylene response and ripening characteristics among different tomato genotypes. Although specific polymorphisms at the E4 locus and their direct functional consequences on protein structure or activity are not detailed, the existence of genetic diversity within tomato and the impact of allelic variation on ripening-related genes highlight the potential for such variations to exist at the E4 locus and influence its role in fruit maturation.

Transcriptional and Post Transcriptional Regulation of E4 Protein Expression

Gene Expression Profiles of E4 Protein Across Tomato Tissues and Developmental Stages

The abundance of E4 protein is largely determined by the transcriptional activity of its corresponding gene. This activity varies significantly across different tissues and throughout the developmental stages of the tomato plant, particularly during fruit ripening.

Developmental Regulation During Fruit Ripening Initiation and Progression

The expression of the E4 gene is intricately linked to the initiation and progression of fruit ripening in tomato. Its transcription is significantly upregulated at the onset of ripening, a process that is heavily dependent on ethylene (B1197577). Studies have shown that the accumulation of E4 mRNA is dramatic in ripening mutants, indicating its instrumental role in this developmental phase. youtube.com The expression of E4 is highest during the breaker stage and subsequent ripening stages. youtube.com In fact, comparative proteomic analyses of tomato fruits have identified the E4 protein as being differentially expressed during the ripening process, with its presence being notable from the breaker to the red stage.

The expression pattern of the E4 gene, along with other ripening-associated genes, is a key indicator of the transition from mature green to ripe fruit. The coordination of E4 expression with other ethylene-responsive genes suggests a complex regulatory network governing the biochemical and physiological changes that occur during ripening.

Table 1: Expression of E4 Protein/Gene During Tomato Fruit Ripening

Developmental StageExpression LevelReference
Mature GreenLow/Undetectable youtube.com
BreakerHigh youtube.com
Orange/TurningMaximum
RedHigh

Spatiotemporal Expression Patterns in Vegetative and Reproductive Organs

While the E4 gene is most prominently expressed in ripening fruit, its expression is not exclusively confined to this tissue. Upon exposure to exogenous ethylene, E4 gene expression can be induced in various plant organs. nih.gov This indicates that the cellular machinery required for E4 transcription is present in different parts of the plant, but its activation is typically dependent on the presence of ethylene.

In the absence of external ethylene treatment, the expression of E4 in vegetative tissues such as leaves and stems, and in reproductive tissues like flowers, is generally low. ozbiosciences.com This tissue-specific expression pattern underscores the specialized role of the E4 protein in processes that are most active in the fruit, particularly those related to ripening.

Regulatory Elements and Transcription Factor Binding Sites within the E4 Promoter

The regulation of E4 gene expression is controlled by specific DNA sequences in its promoter region and the interaction of these sequences with various transcription factors.

Ethylene-Responsive Elements (ERE) and Their Role in E4 Gene Induction

The promoter of the E4 gene contains cis-acting regulatory elements that are responsive to ethylene, known as Ethylene-Responsive Elements (EREs). nih.govnih.gov These sequences are crucial for the ethylene-mediated induction of E4 gene transcription during fruit ripening. nih.gov Research has identified a specific positive ethylene-responsive region located between nucleotides -161 and -85 relative to the transcription start site. frontiersin.org

Studies involving promoter deletions and chimeric gene constructs have demonstrated that sequences between -150 and -121 bp from the transcription start site are necessary for normal levels of ethylene-regulated transcription. nih.gov The presence of these EREs ensures that the E4 gene is activated at the appropriate time during ripening, in response to the natural increase in ethylene production.

Interaction with DNA-Binding Proteins (e.g., E4/E8BP) and Transcriptional Modulators

The transcriptional activation of the E4 gene is also mediated by the binding of specific DNA-binding proteins to its promoter. One such protein is the E4/E8 binding protein (E4/E8BP), which interacts with sequences in the 5'-flanking regions of both the E4 and the coordinately regulated E8 genes. nih.govplos.org The binding site for E4/E8BP in the E4 promoter is located at position -34 to -18, which overlaps with the TATA box, a critical element for the initiation of transcription. nih.govplos.org

The binding activity of this protein increases at the onset of fruit ripening, suggesting its role in coordinating the expression of E4 and E8. nih.govplos.org Mutations in this binding site that reduce the affinity for E4/E8BP also lead to decreased transcriptional activity, confirming the importance of this interaction for the normal regulation of the E4 gene. nih.gov It is believed that at least two cis elements, the one located between -150 and -121 and the E4/E8BP binding site, are required for the ethylene-responsive transcription of the E4 gene. nih.gov

Table 2: Key Regulatory Elements in the E4 Promoter

Regulatory ElementLocation (relative to transcription start)FunctionInteracting FactorsReference
Ethylene-Responsive Element-150 to -121 bpRequired for ethylene-regulated transcriptionNuclear factors nih.govfrontiersin.org
E4/E8BP Binding Site-34 to -18 bpModulates transcriptional activityE4/E8 Binding Protein nih.govnih.govplos.org

Post-Transcriptional Control Mechanisms Affecting E4 Protein mRNA Abundance

While transcriptional control is a primary determinant of E4 protein expression, post-transcriptional mechanisms can also influence the abundance of its mRNA and, consequently, the amount of protein synthesized. In tomato, general post-transcriptional regulatory mechanisms like alternative splicing have been identified and are known to be involved in various developmental processes and stress responses. nih.gov

Alternative splicing can generate multiple mRNA isoforms from a single gene, potentially leading to proteins with different functions or affecting the stability of the mRNA. Studies in tomato have revealed that a significant percentage of genes undergo alternative splicing, and this process is developmentally regulated. nih.gov However, specific research detailing the post-transcriptional regulation of E4 mRNA, including its stability and whether it undergoes alternative splicing, is not extensively documented in the currently available literature. Therefore, while it is plausible that such mechanisms contribute to the fine-tuning of E4 protein levels, further investigation is required to elucidate their specific roles.

mRNA Stability and Degradation Pathways

The stability of an mRNA molecule is a critical control point in gene expression, determining the amount of protein that can be synthesized from it. In plants, mRNA turnover is a dynamic process involving general and specialized degradation pathways that respond to developmental and environmental cues.

Currently, specific studies detailing the precise half-life of the E4 mRNA or the specific nucleases and degradation pathways responsible for its turnover in tomato fruit are not widely available. However, general mechanisms of mRNA decay in plants are understood to involve two primary routes, both of which are initiated by the shortening of the poly(A) tail at the 3' end of the mRNA (deadenylation). Following deadenylation, the mRNA can be degraded by:

5'-to-3' decay: The 5' cap is removed by a decapping protein, and the mRNA body is then degraded by a 5'-to-3' exoribonuclease.

3'-to-5' decay: The mRNA is degraded from the 3' end by a multi-protein complex called the exosome.

It is plausible that the E4 mRNA is subject to these conserved degradation pathways. The expression of E4 is tightly linked to the ripening process, which involves rapid changes in gene expression. Such dynamic regulation often relies on precise control of both mRNA synthesis and degradation. Future research may identify specific sequence elements within the E4 mRNA or trans-acting factors that modulate its stability in response to ethylene and other ripening signals.

Subcellular Compartmentalization and Protein Dynamics of E4 Protein

Intracellular Localization Studies of E4 Protein in Tomato Cells

There is a lack of published research that specifically identifies the subcellular compartment(s) where the native E4 protein resides in tomato cells. While general proteomics studies have been conducted on tomato fruit, specific immunolocalization or fluorescent protein tagging studies to pinpoint the E4 protein's location (e.g., nucleus, cytoplasm, specific organelles) have not been reported.

Mechanisms Governing E4 Protein Targeting and Trafficking

No information is available regarding the specific molecular mechanisms that direct the E4 protein to its subcellular location. Research has not yet detailed any signal peptides, targeting sequences within the protein, or the transport machinery involved in its trafficking pathways.

Post-Translational Modifications of E4 Protein and Their Functional Implications

While post-translational modifications (PTMs) are crucial for regulating protein function, specific PTMs occurring on the tomato E4 protein have not been documented.

E4 Protein Turnover and Degradation Pathways

The degradation of key regulatory proteins is critical for controlling biological processes like fruit ripening. In tomato, the 26S proteasome pathway is known to be involved in the turnover of proteins related to ethylene (B1197577) signaling, such as ethylene receptors. nih.govresearchgate.net However, the specific pathway responsible for the turnover and degradation of the E4 protein, including its rate of turnover and the enzymes involved, remains uncharacterized.

Interactions and Molecular Networks Involving E4 Protein

Identification of Protein-Protein Interaction Partners of E4 Protein

Identifying the direct protein-protein interaction partners of the tomato E4 protein is essential for understanding its precise molecular function. While the E4 protein itself has been described as a putative methionine sulphoxide reductase oup.com, its regulatory context involves interactions with other proteins, notably transcription factors.

One well-characterized interaction involves a DNA-binding protein known as E4/E8BP (E4/E8 binding protein). This protein specifically interacts with similar DNA sequences found in the flanking regions of both the E4 and E8 genes, whose transcription is coordinately activated during fruit ripening nih.gov. Gel electrophoresis mobility retardation experiments have demonstrated that the DNA binding activity of E4/E8BP increases at the onset of fruit ripening, suggesting its role in coordinating the expression of E4 and E8 nih.gov.

Furthermore, the E4 gene is recognized as part of a larger family of genes involved in ethylene (B1197577) signaling and response. The protein encoded by this gene is believed to possess specific molecular motifs that facilitate protein-protein interactions, which are considered essential for its regulatory function in ethylene responses ontosight.ai.

In a different context, an Ethylene Response Factor (ERF) designated Sl-ERF.E4 has been identified in tomato. ERFs are a large family of transcription factors that act as downstream regulators in the ethylene signaling pathway oup.commaxapress.com. Sl-ERF.E4 has been implicated as a repressor of carotenoid synthesis frontiersin.org. Transcription factors like Sl-ERF.E4 function by interacting with DNA regulatory elements and often form complexes with other proteins to modulate gene expression. Studies have shown that SlERF.E4 can enhance the transcriptional activity of the SlERF.E1 promoter, suggesting functional associations, potentially through direct or indirect protein interactions, within the transcriptional machinery oup.com.

While direct physical interactions of the E4 protein (putative methionine sulphoxide reductase) with other proteins are not extensively detailed in the provided search results, its putative function suggests potential associations. As a putative methionine sulphoxide reductase, the E4 protein might interact with components of the methionine cycle, a metabolic pathway linked to ethylene biosynthesis oup.com.

More evidence exists for the interaction of the E4/E8BP with DNA sequences in the E4 promoter region. This interaction, while DNA-protein, is a critical physical association that forms part of a regulatory complex controlling E4 transcription nih.govnih.gov. The E4 binding site for E4/E8BP is located near the transcription start site, overlapping the TATA box in the E4 promoter, indicating a direct influence on transcription initiation nih.govnih.gov. Analysis of the E4 promoter suggests that ethylene-responsive transcription requires at least two cooperative cis elements, one of which interacts with an EREBP (Ethylene-Responsive Element Binding Protein), potentially acting as a repressor in unripe fruit and being inactivated by ethylene researchgate.netnih.gov. This implies the formation of a protein-DNA complex involving E4/E8BP and potentially other regulatory proteins at the E4 promoter.

For Sl-ERF.E4, as a transcription factor, its function inherently involves forming complexes with DNA at target promoter regions. Its ability to enhance the transcriptional activity of the SlERF.E1 promoter oup.com suggests it may interact directly with SlERF.E1 or other components of the transcriptional initiation complex or mediator complex to exert its regulatory effect.

The E4 protein and proteins involved in regulating its expression are functionally associated with key signaling modules in tomato development, particularly those related to ripening and hormone responses.

The DNA-binding protein E4/E8BP is functionally associated with an "ethylene response complex" at the E4 promoter, playing a role in modulating E4 transcription in response to ethylene oup.comresearchgate.net. This highlights its integration into the ethylene signaling pathway at the transcriptional regulation level.

Sl-ERF.E4, as an ERF transcription factor, is a component of the downstream ethylene signaling cascade frontiersin.orgoup.commaxapress.com. Its functional association lies in mediating ethylene responses by directly or indirectly regulating the expression of target genes, such as those involved in carotenoid biosynthesis frontiersin.org. Its role as a repressor of carotenoid synthesis places it functionally within the signaling network that controls fruit color development during ripening frontiersin.org. Furthermore, ERFs like Sl-ERF.E4 are considered signaling hubs that integrate ethylene pathways with other phytohormone signaling networks maxapress.com.

E4 Protein Involvement in Ethylene Signal Transduction Pathway

The E4 gene and its encoded protein are significantly involved in the ethylene signal transduction pathway in tomato, particularly during fruit ripening. The transcription of the E4 gene is known to be stimulated by ethylene oup.comnih.gov. This ethylene-inducibility is a hallmark of genes involved in the ethylene response.

The putative function of the E4 protein as a methionine sulphoxide reductase links it to the methionine cycle, which is the source of the precursor for ethylene biosynthesis oup.comnih.gov. While the direct regulatory role of the E4 protein (methionine sulphoxide reductase) in ethylene synthesis is not fully elucidated in the provided text, its connection to this pathway suggests a potential involvement in the broader ethylene network.

Sl-ERF.E4, as an Ethylene Response Factor, is a direct participant in the downstream events of ethylene signaling. ERFs are key transcription factors that translate the ethylene signal into specific transcriptional changes, thereby mediating a wide range of ethylene-regulated processes maxapress.commaxapress.com.

The E4 protein (putative methionine sulphoxide reductase), being induced by ethylene, has been proposed to function in a feedback mechanism that modulates the sensitivity of the plant to ethylene ontosight.ai. This suggests a role in fine-tuning the plant's response to varying levels of the hormone, which is crucial for the coordinated process of fruit ripening ontosight.ai. By influencing ethylene sensitivity, the E4 protein could impact the downstream responses triggered by ethylene binding to its receptors.

Sl-ERF.E4, by regulating the expression of target genes like those involved in carotenoid biosynthesis, directly modulates downstream responses to ethylene, such as color development during ripening frontiersin.org. Its downregulation in light and hp2 mutants, which exhibit altered ethylene sensitivity and signaling, further supports its role in mediating ethylene-dependent processes frontiersin.org.

Ethylene biosynthesis in climacteric fruits like tomato is subject to complex feedback regulation, including a well-known autocatalytic increase in ethylene production during ripening oup.comnih.gov. While the E4 protein (putative methionine sulphoxide reductase)'s direct role in feedback on ethylene biosynthesis is not explicitly detailed, its involvement in the methionine cycle, which supplies the precursor for ethylene, could indirectly link it to these regulatory loops oup.com.

The coordinated regulation of E4 and E8, another ripening-related gene, is noteworthy. Antisense suppression of E8 in transgenic tomatoes leads to increased ethylene production, indicating that E8 participates in feedback regulation of ethylene during ripening oup.comresearchgate.net. Given the co-regulation of E4 and E8, it is plausible that E4 is also integrated into these feedback mechanisms, perhaps by influencing metabolic fluxes or signaling components that impact ethylene production or perception.

The proposed role of the E4 protein (putative methionine sulphoxide reductase) in modulating ethylene sensitivity through a feedback mechanism ontosight.ai directly relates to feedback on ethylene perception. By adjusting the plant's responsiveness to ethylene, this feedback loop could help prevent an over-accumulation of ethylene responses and ensure a controlled ripening process.

Physiological Roles and Biological Functions of E4 Protein in Tomato Development

E4 Protein Function in Tomato Fruit Ripening Processes

The E4 protein is a critical component in the complex regulatory network governing the ripening of tomato (Solanum lycopersicum) fruit. Its expression is tightly linked to the onset and progression of ripening, playing a significant role in the ethylene-mediated changes that transform a mature green fruit into a ripe one. The function of the E4 protein is multifaceted, involving direct responses to hormonal cues and participation in the broader transcriptional regulation that defines the ripening process.

Impact on Ethylene-Dependent Ripening Phenotypes

The expression of the gene encoding the E4 protein is fundamentally controlled by ethylene (B1197577), the key hormone that triggers and coordinates ripening in climacteric fruits like tomatoes. nih.gov The promoter of the E4 gene contains specific ethylene-responsive elements, making its transcription directly dependent on the presence of ethylene. nih.govgoogle.com Consequently, the accumulation of E4 mRNA is a hallmark of ethylene-dependent ripening; it is abundant in ripening fruit but is not detected in unripe fruit or other vegetative tissues. google.com

This ethylene-inducible nature means the E4 protein is intrinsically linked to the classic ripening phenotypes. Transgenic studies involving other components of the ethylene signaling pathway, such as the LeETR4 receptor, have shown that increased ethylene sensitivity leads to accelerated fruit ripening, a process in which E4 is an active participant. nih.gov The presence and activity of E4 are therefore integral to the cascade of events initiated by ethylene, which includes softening of the fruit, synthesis of pigments like lycopene (B16060), and development of aroma.

Regulation of Ripening-Associated Gene Expression

The E4 protein functions within a hierarchical network of gene regulation. Its own expression is controlled by master ripening regulators, and it, in turn, influences the expression of other downstream genes. The master transcription factor RIPENING INHIBITOR (RIN), a MADS-box protein, directly activates the transcription of the E4 gene. mdpi.com This places E4 under the control of one of the primary switches that initiate the entire ripening program.

Furthermore, an Ethylene Response Factor, SlERF.E4, acts as a transcriptional regulator for other ripening-associated genes. For instance, SlERF.E4 positively regulates the expression of the β-D-N-acetylhexosaminidase (β-Hex) gene, which is involved in N-glycan processing and contributes to fruit softening and shelf life. researchgate.net This regulation occurs in concert with RIN and another factor, SlASR1, indicating that E4 is part of a coordinated module that executes specific aspects of the ripening process. researchgate.net The E4 gene is also co-regulated with another ethylene-responsive gene, E8, and they share a common DNA-binding protein (E4/E8BP) that interacts with their promoter regions, suggesting a mechanism for coordinating their expression during ripening. nih.gov

Table 1: Regulatory Interactions Involving the Tomato E4 Gene/Protein
RegulatorTargetMode of InteractionReference
EthyleneE4 GeneInduces transcription via ethylene-responsive elements in the promoter. nih.govgoogle.com
RIN (RIPENING INHIBITOR)E4 GeneActivates transcription as a master regulator of ripening. mdpi.com
E4/E8 Binding ProteinE4 Gene PromoterBinds to the promoter region, coordinating expression with the E8 gene. nih.gov
SlERF.E4 (Ethylene Response Factor)β-Hex GeneActs as a positive transcriptional regulator, influencing fruit softening. researchgate.net

Influence on Volatile Compound Synthesis and Flavor Development

Research has shown that master regulators like RIN and NOR (Non-ripening) significantly impact the pathways that produce flavor compounds, such as the lipoxygenase (LOX) pathway. nih.govresearchgate.net The E4 protein's function as a methionine sulfoxide (B87167) reductase, which repairs oxidatively damaged proteins, could be crucial for maintaining the function of enzymes within these volatile synthesis pathways, which are active during the high oxidative stress environment of ripening. mdpi.comnih.gov However, current literature does not link E4 directly to the modulation of specific volatile compounds.

Role of E4 Protein in Vegetative Growth and Organ Development

The function of the E4 protein appears to be highly specialized and localized to the fruit. Studies on the E4 gene promoter have demonstrated that its expression is both stage- and tissue-specific. google.com Significant levels of E4 mRNA are found almost exclusively in ripening fruit tissue. google.com The gene is not detectably expressed in vegetative organs such as leaves, stems, or roots, nor is it active in flowers or immature green fruits. google.comnih.gov

This highly specific expression pattern strongly suggests that the E4 protein does not play a significant role in the vegetative growth or the development of non-fruit organs. The broader family of Ethylene Response Factors, to which E4-related proteins belong, has diverse roles throughout the plant, but the E4 gene itself is a specialist in the context of fruit ripening.

E4 Protein Modulation of Plant Metabolism and Metabolite Profiles

Contribution to Methionine Metabolism Pathways

The tomato E4 protein has been identified as a methionine sulfoxide reductase A (MSRA). mdpi.comnih.gov This enzyme catalyzes the reduction of methionine sulfoxide—an oxidized form of the amino acid methionine—back to methionine. mdpi.com Proteins are susceptible to damage from reactive oxygen species (ROS), which are produced at high levels during ripening. Methionine is one of the amino acids most vulnerable to this oxidative damage. mdpi.com

By repairing oxidized methionine residues in proteins, the E4 protein restores their proper structure and function. mdpi.commdpi.com This repair mechanism is vital for maintaining cellular homeostasis and ensuring the functionality of key enzymes and structural proteins throughout the ripening process. Methionine itself is a crucial metabolite, serving not only as a building block for proteins but also as the precursor for the synthesis of S-adenosyl-L-methionine (SAM). SAM is a key intermediate that sits (B43327) at a metabolic branch point, leading to the synthesis of ethylene, polyamines, and other essential compounds. nih.gov Therefore, by participating in the methionine cycle via protein repair, the E4 protein supports the metabolic network that sustains ethylene production and other ripening-associated pathways.

Impact on Antioxidant Systems and Cellular Redox Homeostasis

The E4 protein in tomato (Solanum lycopersicum), identified as a peptide methionine sulfoxide reductase A (MsrA), plays a crucial role in the intricate network of antioxidant defense and cellular redox homeostasis, particularly during the fruit ripening process. nih.govnih.govnih.gov Fruit ripening is an oxidative phenomenon characterized by an increase in reactive oxygen species (ROS) and global protein oxidation. nih.gov The E4 protein contributes to maintaining cellular function in this increasingly oxidative environment by repairing oxidized proteins, a function central to cellular redox balance.

Detailed Research Findings

Research has elucidated a specific and critical role for the E4 protein in the redox regulation of the NON-RIPENING (NOR) transcription factor, a master regulator of tomato fruit ripening. nih.govnih.gov During ripening, the accumulation of ROS can lead to the oxidation of methionine residues in proteins, including key transcription factors like NOR. nih.gov This oxidation can impair their function.

Studies have demonstrated that both the E4 protein (a MsrA) and another methionine sulfoxide reductase, SlMsrB2, are capable of reducing oxidized NOR in vitro. nih.gov This repair mechanism is vital for maintaining the DNA-binding and transcriptional regulatory activities of NOR. nih.govresearchgate.net The expression of the E4 gene, along with SlMsrB2, increases as ripening progresses, which correlates with the heightened oxidative state of the fruit. nih.gov This coordinated expression suggests a targeted mechanism to protect essential regulatory proteins from oxidative damage and ensure the proper progression of ripening. nih.gov

Mimicking the oxidized state of a specific methionine residue in NOR (Met-138) has been shown to repress the expression of numerous key ripening-related genes. nih.gov This underscores the importance of the reductive activity of enzymes like the E4 protein in sustaining the function of transcription factors that orchestrate the complex genetic and biochemical changes during ripening. The E4 protein, therefore, acts as a key component of the cellular machinery that manages redox signaling to control developmental processes. nih.govresearchgate.net

The interplay between the E4 protein and the cellular redox environment during tomato fruit ripening is summarized in the following table:

Ripening StageCellular EnvironmentE4 Gene ExpressionE4 Protein (MsrA) ActivityImpact on NOR Transcription Factor
Early RipeningInitiation of increased ROS productionBegins to increaseActive in repairing early oxidative damageMaintains NOR in a reduced, active state
Mid-RipeningPeak ROS levels and protein oxidationSignificantly upregulatedHigh activity to counteract oxidative stressCrucial for sustaining NOR function and ripening gene expression
Late RipeningContinued high oxidative stressRemains elevatedContinues to repair oxidized proteinsContributes to the completion of the ripening program

The following table details the specific molecular interactions and their consequences for cellular function:

Molecular ComponentInteractionFunctional Outcome
E4 Protein (MsrA)Reduces oxidized methionine residues on the NOR proteinRestores the DNA-binding and transcriptional activity of NOR
NOR Transcription Factor (Oxidized)Reduced DNA-binding affinity and transcriptional activation of ripening-related genesInhibition or delay of the fruit ripening process
Reactive Oxygen Species (ROS)Oxidize methionine residues in proteins, including NORPotential impairment of protein function and disruption of cellular processes

E4 Protein in Tomato Biotic and Abiotic Stress Responses

The E4 protein, a key component of the eukaryotic translation initiation complex, plays a crucial role in regulating protein synthesis in response to various environmental cues. In tomato (Solanum lycopersicum), members of the E4 protein family, particularly the eukaryotic initiation factor 4E (eIF4E), are pivotal in mediating the plant's defense against pathogens and its acclimation to adverse environmental conditions. This section explores the multifaceted involvement of the E4 protein in biotic and abiotic stress responses in tomato, drawing on detailed research findings.

Methodological Approaches in E4 Protein Research

Genetic Manipulation Strategies for Functional Characterization

Genetic manipulation is a cornerstone of functional genomics, allowing researchers to alter gene expression or sequence to understand a protein's role. In tomato E4 protein research, this involves creating transgenic plants or employing targeted gene editing techniques.

Transgenic Approaches (e.g., Overexpression, Antisense Suppression)

Transgenic approaches involve introducing foreign DNA into the tomato genome or altering the expression of endogenous genes. Overexpression studies involve increasing the levels of the E4 protein to observe its effects on plant phenotype, particularly ripening characteristics. Conversely, antisense suppression aims to reduce or eliminate E4 protein production by introducing a construct that produces RNA complementary to the E4 mRNA, thereby inhibiting translation.

Studies on ethylene-regulated genes like E4 and E8 have utilized transgenic approaches. For instance, antisense suppression of E8 in transgenic tomato fruit led to increased ethylene (B1197577) production, suggesting E8's involvement in feedback regulation of ethylene during ripening oup.com. While the primary function of E4 and E8 during ripening was initially unknown, their predicted peptides show similarity to methionine sulfoxide (B87167) reductase and ACC oxidase, respectively oup.com. The promoter of E8 has also been used to drive the expression of exogenous genes in transgenic tomato fruits nih.gov.

The expression of E4 in fruit is rapidly induced by exogenous ethylene and suppressed when ethylene biosynthesis is inhibited nih.gov. Transgenic tomato fruits with suppressed endogenous ethylene production, achieved through antisense ACC synthase genes, have been used to study the regulation of ripening-related genes like polygalacturonase (PG), which contains ethylene-inducible elements similar to those in E4 and E8 promoters nih.gov.

Targeted Gene Editing (e.g., CRISPR/Cas9, T-DNA Mutagenesis)

Targeted gene editing technologies, such as CRISPR/Cas9, offer more precise methods to modify the E4 gene. CRISPR/Cas9 allows for directed mutagenesis, creating insertions or deletions at specific sites within the gene sequence to study the impact of these changes on protein function or expression. T-DNA mutagenesis, a more random method, involves inserting a piece of DNA (T-DNA) into the genome, potentially disrupting the E4 gene and leading to a loss-of-function phenotype.

CRISPR/Cas9 has been widely applied in tomato for targeted mutagenesis of various genes, demonstrating its efficiency in generating heritable mutations agroavances.comnih.govfrontiersin.orgmdpi.com. This system typically involves delivering a DNA construct encoding the Cas9 enzyme and a guide RNA (sgRNA) that directs Cas9 to the target site in the genome mdpi.comnih.gov. The resulting double-strand break is often repaired by non-homologous end joining (NHEJ), leading to small insertions or deletions (indels) that can disrupt gene function nih.govfrontiersin.org. Studies have characterized the types and frequency of mutations induced by CRISPR/Cas9 in tomato, showing a predominance of short indels nih.gov. While CRISPR/Cas9 offers high editing efficiency, potential drawbacks include off-target editing mdpi.com. Alternative delivery methods, such as the translocation of Cas9 protein via Agrobacterium T4SS, are being explored to reduce off-target effects and avoid stable integration of the T-DNA nih.gov.

T-DNA insertion lines are also valuable resources for studying gene function in tomato. By screening large collections of T-DNA insertion mutants, researchers can identify lines with insertions in the E4 gene and analyze the resulting phenotype to infer the protein's role.

Proteomic and Interactomic Approaches for E4 Protein Studies

Proteomic and interactomic approaches focus on the protein itself, analyzing its abundance, modifications, and interactions with other proteins. These methods provide insights into the E4 protein's role within cellular networks.

Protein-Protein Interaction Assays (e.g., Yeast Two-Hybrid, Co-IP)

Understanding the proteins that interact with E4 is crucial for deciphering its function. Techniques like Yeast Two-Hybrid (Y2H) and Co-Immunoprecipitation (Co-IP) are commonly used for this purpose.

Yeast Two-Hybrid is a powerful system for identifying protein-protein interactions in vivo. It involves fusing the protein of interest (bait, in this case, E4) to a DNA-binding domain and potential interacting partners (prey) to an activation domain. If the bait and prey proteins interact, they bring the two domains together, activating the transcription of a reporter gene nih.govdkfz.de. This system has been used to study interactions between tomato ethylene receptors and CTR proteins, demonstrating its applicability in tomato protein interaction studies researchgate.net.

Co-Immunoprecipitation is an in vitro technique used to confirm suspected protein interactions or identify components of protein complexes. This method involves using an antibody specific to the E4 protein to isolate it from a cell lysate. Any proteins that are tightly bound to E4 will be co-purified and can then be identified nih.gov. This technique, often coupled with mass spectrometry, is valuable for validating interactions found through Y2H or for discovering novel interacting partners in a more native cellular context.

Research has utilized interactomics to identify specific protein networks during tomato fruit ripening, discovering new interactions and characterizing protein complexes researchgate.net. While direct studies on E4 protein interactions using these methods were not extensively detailed in the search results, these techniques are standard in plant protein research and would be applicable to E4.

Mass Spectrometry-Based Protein Identification and Quantification

Mass spectrometry (MS) is a key technology for identifying and quantifying proteins in a sample. In E4 protein research, MS can be used to detect the presence of the E4 protein, measure its abundance in different tissues or developmental stages, and identify post-translational modifications.

Shotgun proteomics, a common MS-based approach, involves digesting a complex mixture of proteins into peptides and then analyzing these peptides by MS to identify the parent proteins nih.gov. This method has been applied to tomato fruits to characterize the proteome during ripening nih.govresearchgate.netdntb.gov.ua. Quantitative proteomics, using techniques like iTRAQ or label-free quantification, allows for the comparison of E4 protein levels under different conditions, such as during ripening or in response to environmental stimuli plos.orgfrontiersin.org.

Studies have identified E4 as an ethylene-induced protein in tomato fruit ripening using proteomic analysis plos.org. Its accumulation was significantly reduced in the Nor mutant, which is deficient in ethylene production, further supporting its ethylene-regulated nature plos.org. Optimized protocols for shotgun proteomics in tomato fruit have been developed to overcome challenges associated with this tissue, such as high sugar content nih.gov.

Mass spectrometry can also be used to identify post-translational modifications on the E4 protein, such as phosphorylation or succinylation, which can affect its activity or interactions frontiersin.orgplos.org. A proteome-wide analysis in tomato identified numerous lysine (B10760008) succinylation sites on various proteins, highlighting the potential for such modifications to regulate protein function plos.org.

Transcriptomic Analysis and Gene Expression Profiling Techniques

Transcriptomic analysis focuses on the RNA molecules in a cell or tissue, providing insights into gene expression levels. Techniques like RNA sequencing (RNA-Seq) and microarray analysis are used to profile the expression of the E4 gene under various conditions.

RNA-Seq allows for the high-throughput sequencing of all RNA molecules in a sample, providing a comprehensive view of gene expression. This technique can quantify E4 mRNA levels and identify potential splice variants. Microarray analysis, another profiling technique, uses probes corresponding to specific genes to measure mRNA abundance.

Transcriptomic profiling has been extensively used in tomato to study gene expression during fruit ripening, in response to stress, and in different genetic backgrounds nih.govnih.govmdpi.comfrontiersin.org. These studies have identified ripening-associated genes, including ethylene response factors (ERFs) like SlERF.E4 nih.gov. Comprehensive transcriptomic profiling of tomato ERF genes has revealed their expression patterns in different tissues and developmental stages nih.gov. SlERF.E4 has been shown to enhance the transcriptional activity of the SlERF.E1 promoter, indicating its role in regulating the expression of other genes nih.gov.

Transcriptomic analysis has also been used to investigate the regulatory networks involved in tomato ripening, identifying transcription factors that may interact with the E4 promoter researchgate.net. Studies have shown that the expression of the β-Hex gene, involved in fruit ripening, is transcriptionally regulated by SlERF.E4, along with other factors like RIN and SlASR1 researchgate.net.

Analysis of gene expression patterns can reveal correlations between E4 expression and specific phenotypes or biological processes, providing clues about its function. For example, the upregulation of E4 expression during ripening in certain tomato lines with improved shelf life suggests its potential involvement in this trait mdpi.comresearchgate.net.

Data Table: Examples of Methodological Approaches Applied to Tomato E4 Protein Research (Based on Search Results)

Methodological ApproachSpecific Technique/ExampleKey Findings/Application to E4Source(s)
Genetic Manipulation StrategiesAntisense SuppressionAntisense suppression of E8 (related ethylene-regulated gene) affects ethylene production. E4 is also ethylene-regulated. oup.comnih.gov
Targeted Gene Editing (CRISPR/Cas9)Used for targeted mutagenesis in tomato; applicable to E4 for functional studies. agroavances.comnih.govfrontiersin.orgmdpi.com
Proteomic and Interactomic ApproachesProtein-Protein Interaction Assays (Yeast Two-Hybrid)Used to study interactions of ethylene receptors and CTR proteins in tomato; applicable to E4 interactors. researchgate.net
Mass Spectrometry-Based Protein Identification/QuantificationE4 identified as an ethylene-induced protein during ripening; its accumulation is reduced in ethylene-deficient mutants. plos.org
Transcriptomic Analysis & Gene ExpressionRNA Sequencing / Microarray AnalysisProfiling of ERF gene expression, including SlERF.E4, during ripening and in different tissues. SlERF.E4 regulates other ripening genes. nih.govresearchgate.net

Quantitative RT-PCR and Northern Blot Analysis

Quantitative Reverse Transcription-PCR (RT-qPCR) and Northern blot analysis are fundamental techniques used to quantify mRNA levels, providing insights into gene expression patterns. Both methods have been applied to study the transcription of the E4 gene in tomato.

Northern blot analysis has demonstrated that E4 mRNA is present in various tomato tissues, including roots, stems, young and mature leaves, flower buds, fully opened flowers, and developing and ripening fruits. oup.com The abundance of E4 mRNA increases at the onset of fruit ripening (breaker stage) and accumulates to high levels in later stages. oup.com Studies using Northern blots have shown that E4 expression in fruit is stimulated by ethylene. oup.com However, E4 expression in leaves is also induced by ethylene, while the coordinately regulated E8 expression is not, suggesting tissue-specific or developmentally regulated ethylene control. oup.com Northern analysis has also been used to examine the expression of ripening-related genes, including E4, in different tomato mutants and transgenic lines. oup.com For instance, analysis of transgenic Nr plants overexpressing LeEIL1GFP showed higher levels of E4 mRNA in fruit compared to control Nr plants. oup.com

RT-qPCR is a highly sensitive method for quantifying mRNA transcripts. This technique has been utilized to assess the expression profiles of various genes, including E4, during fruit ripening and in response to different factors. nih.govresearchgate.netmdpi.comnih.govresearchgate.net Studies have shown that E4 transcripts accumulate when tomato ripening is initiated, with low levels in mature green fruit, a peak at the breaker stage, and a decline in the red ripe stage. mdpi.com This pattern is altered in ripening mutants like rin and nor, where the high expression peak at the breaker stage is not observed. mdpi.com RT-qPCR has confirmed the down-regulation of E4 in ripening mutants, suggesting its importance in fruit ripening. nih.govoup.com Furthermore, RT-qPCR has been used to analyze the expression of E4 in near-isogenic lines (NILs) with improved fruit firmness and shelf life, showing upregulated expression of E4 in NIL115 compared to the cultivated parent. researchgate.netmdpi.com

Data from these studies highlight the ethylene-inducible and ripening-associated expression of the E4 gene.

MethodTissue/ConditionKey Finding related to E4 ExpressionCitation
Northern BlotVarious tissues (fruit, leaves, roots, stems, flowers)E4 mRNA is present in various tissues and increases during fruit ripening. Ethylene induces E4 expression in fruit and leaves. oup.comoup.com
Northern BlotRipening mutants (Nr) and transgenic linesAltered E4 mRNA levels observed in mutants and lines with modified ripening. oup.com
RT-qPCRFruit ripening stages (mature green, breaker, red ripe)E4 transcript levels peak at the breaker stage in wild type, reduced peak in ripening mutants. mdpi.com
RT-qPCRRipening mutants (rin, nor)Dramatic down-regulation of E4 observed in ripening mutants. nih.govoup.com
RT-qPCRNear-isogenic lines (NIL115)Upregulated E4 expression in NIL115 compared to cultivated parent. researchgate.netmdpi.com

RNA Sequencing and Microarray Technologies

RNA sequencing (RNA-Seq) and microarray technologies allow for high-throughput analysis of gene expression, providing a global view of the transcriptome. These technologies have been applied to study the expression of numerous genes, including E4, during tomato fruit development and ripening, and in response to various factors.

RNA-Seq analysis has been used to profile gene expression in tomato fruit at different developmental and ripening stages, as well as in ripening mutants. oup.comusp.broup.complos.org Studies utilizing RNA-Seq data, such as those from the TomExpress bioinformatics platform, have identified E4 as one of the Ethylene Response Factor (ERF) genes showing dramatic down-regulation in ripening mutants (rin, nor, and Nr), suggesting its instrumental role in fruit ripening. nih.govoup.comusp.br RNA-Seq data has also indicated that E4 is an ethylene and ripening-induced gene and is extensively expressed across different postharvest treatment groups. oup.com

Microarray technology involves hybridizing labeled RNA to arrays containing probes for thousands of genes, allowing for the simultaneous measurement of their expression levels. Microarray analysis has been used in conjunction with other techniques to identify genes and proteins involved in tomato ripening. researchgate.netresearchgate.netoup.com While general microarray studies on tomato ripening have been conducted, specific detailed findings solely focusing on E4 expression levels from microarray experiments were less prominent in the search results compared to RT-qPCR and Northern blots. However, microarray data has contributed to the identification of ripening-associated genes, including ERFs like E4. researchgate.netoup.com

MethodStudy FocusKey Finding related to E4 ExpressionCitation
RNA SequencingFruit ripening stages and ripening mutantsE4 is dramatically down-regulated in ripening mutants, highlighting its role in ripening. nih.govoup.comusp.br
RNA SequencingPostharvest fruit ripeningE4 is ethylene and ripening-induced and expressed across different postharvest treatment groups. oup.com
MicroarrayIntegrative analysis of ripening (transcript and protein data)Microarray analysis has contributed to identifying ripening-related genes, including ERFs like E4. researchgate.netoup.com

Advanced Imaging and Subcellular Localization Methodologies

Understanding the cellular location of the E4 protein is crucial for elucidating its function. Advanced imaging techniques, coupled with methods for determining subcellular localization, have been employed in E4 protein research.

Subcellular localization studies using fluorescent protein fusions have indicated that the E4 protein is predominantly localized to the nucleus. nih.gov Experiments involving E4:yellow fluorescent protein (YFP) fusion proteins transiently expressed in Arabidopsis mesophyll protoplasts showed the fluorescent signal primarily in the nucleus. nih.gov This nuclear localization is consistent with the proposed role of E4 as a putative methionine sulphoxide reductase protein that interacts with transcription factors like NOR (NON-RIPENING). nih.govoup.complantae.org

Advanced imaging techniques, such as confocal laser scanning microscopy, are used to visualize the localization of fluorescently tagged proteins within cells. Confocal microscopy has been utilized to observe the subcellular distribution of YFP-tagged proteins, including ERFs, in transient expression systems like tobacco BY-2 protoplasts. nih.govplos.org While general methods for subcellular localization using GFP/YFP fusions and confocal microscopy in tomato and related species are well-established oup.comnih.govplos.orgoup.com, specific detailed imaging data solely focused on visualizing the E4 protein's localization within tomato cells from the search results were primarily described as nuclear localization based on YFP fusions in protoplasts. nih.gov

These methodologies provide critical information about where the E4 protein functions within the cell, supporting its potential role in regulating gene expression related to ripening.

MethodSystem UsedKey Finding related to E4 LocalizationCitation
Subcellular Localization (YFP fusion)Arabidopsis mesophyll protoplasts (transient)E4:YFP fusion protein predominantly localizes to the nucleus. nih.gov
Confocal Laser Scanning MicroscopyTobacco BY-2 protoplasts (transient)Used to visualize localization of fluorescently tagged proteins, including ERFs. nih.govplos.org

Comparative and Translational Research Perspectives on E4 Protein

Comparative Analysis of E4 Protein Functions Across Solanum Species and Other Plant Taxa

Comparative analysis of the E4 protein across different plant species, particularly within the Solanum genus and other plant taxa, reveals nuances in protein function and gene nomenclature. While the term "E4" appears in the literature for proteins in various organisms, it is crucial to distinguish the tomato E4 protein (Solanum lycopersicum) from other proteins that may share this designation but have distinct functions, such as those involved in flowering time in soybean (Glycine max) or ubiquitin conjugation in Arabidopsis thaliana frontiersin.orguniprot.orguniprot.orgnih.govfrontiersin.orgfrontiersin.org.

Genomic resources for the Solanaceae family, including Solanum lycopersicum and wild species like Solanum pennellii, provide a foundation for comparative genomic and functional studies researchgate.netoup.comoup.com. These resources facilitate the identification of homologous genes and potential orthologs of the tomato E4 protein across the family. While direct comparative functional studies of the Solanum lycopersicum E4 protein across multiple Solanum species are not extensively detailed in the provided search results, the availability of these genomic databases enables future research into the evolutionary conservation and diversification of E4 function within this important plant family oup.comoup.com.

Studies have indicated that the tomato E4 protein is a putative methionine sulphoxide reductase (MSRA) oup.complos.org. Methionine sulphoxide reductases are enzymes involved in repairing oxidized methionine residues in proteins, a process relevant to cellular defense against oxidative stress. This enzymatic function suggests a potential conserved role in protein maintenance or stress response that could be explored across different plant species.

Furthermore, the interaction of regulatory proteins with E4 gene promoters, such as the E4/E8 binding protein (E4/E8BP) in tomato, highlights conserved or divergent regulatory mechanisms controlling E4 expression across species oup.comnih.govnih.gov. Comparative studies of these cis-regulatory elements and interacting proteins in related species could provide insights into the evolution of ripening regulation and ethylene (B1197577) responsiveness.

E4 Protein as a Model for Understanding Ethylene-Mediated Plant Processes

The tomato E4 protein serves as a valuable model for understanding ethylene-mediated plant processes, particularly fruit ripening and senescence. Its expression is regulated by ethylene, positioning it as a downstream component or modulator within the ethylene signaling cascade oup.comontosight.ai.

Key findings highlight E4's role as a negative regulator of ethylene responses, contributing to the delay of fruit ripening and senescence ontosight.ai. This counteracts the typical ripening-promoting action of ethylene, suggesting a feedback mechanism where ethylene induces E4 expression, and E4, in turn, modulates sensitivity to or the effects of ethylene ontosight.ai. This feedback loop is crucial for optimizing the ripening process.

Research into the E4 gene promoter has identified cis-elements required for ethylene-responsive transcription, indicating the molecular basis for its regulation by ethylene nih.gov. The interaction of DNA-binding proteins like E4/E8BP with these elements further elucidates the transcriptional control of E4 expression during ripening oup.comnih.govnih.gov.

Moreover, E4 has been implicated in the methionine cycle, a pathway essential for ethylene biosynthesis oup.complos.org. While ethylene promotes ripening, maintaining methionine availability through this cycle is necessary for sustained ethylene production. E4's putative role as a methionine sulphoxide reductase could contribute to the efficiency of this cycle, thereby indirectly influencing ethylene levels and the ripening process oup.complos.org.

The involvement of E4 in regulating other ripening-associated genes, such as the transcriptional regulation of the β-Hex gene in conjunction with RIN and SlASR1, further underscores its integral role in the ethylene-mediated ripening program researchgate.net. Additionally, E4 (specifically Sl-ERF.E4) has been identified as a repressor of carotenoid biosynthesis, a key process in fruit coloration during ripening, and its expression is influenced by light signaling which interacts with ethylene pathways frontiersin.org.

These findings collectively demonstrate the multifaceted role of E4 within the ethylene signaling network, making it a compelling model for studying how plants fine-tune hormonal responses to regulate complex developmental processes like fruit ripening.

Here is a summary of key regulatory interactions involving the tomato E4 protein:

Interaction/RegulationDescriptionSource(s)
Ethylene InductionE4 gene expression is regulated and induced by ethylene. oup.comontosight.ai
Negative Regulation of Ethylene ResponsesE4 protein functions to delay fruit ripening and senescence by modulating ethylene sensitivity. ontosight.ai
Interaction with E4/E8BPThe E4/E8 binding protein interacts with the E4 promoter, influencing E4 transcription. oup.comnih.govnih.gov
Role in Methionine CycleE4, as a putative methionine sulphoxide reductase, may contribute to methionine regeneration for ethylene synthesis. oup.complos.orgplos.org
Transcriptional Regulation of β-Hex geneE4, with RIN and SlASR1, regulates the expression of the β-Hex gene involved in ripening. researchgate.net
Repression of Carotenoid BiosynthesisSl-ERF.E4 acts as a repressor of carotenoid accumulation during ripening. frontiersin.org
Down-regulation in Ripening MutantsE4 expression is significantly reduced in rin, nor, and Nr tomato ripening mutants. oup.com

Broader Implications of E4 Protein Mechanisms for Plant Physiological Research

The study of the tomato E4 protein and its associated mechanisms has broader implications for understanding various aspects of plant physiological research beyond fruit ripening. The intricate interplay between ethylene signaling and E4 function provides a paradigm for exploring hormone interaction and feedback loops in plant development.

E4's role as a putative methionine sulphoxide reductase connects it to cellular redox balance and protein integrity, processes fundamental to plant stress responses and longevity plos.org. Investigating this enzymatic activity and its regulation could offer insights into how plants cope with oxidative stress during development and in response to environmental challenges. The potential involvement of E4 in defense responses to pathogens, as suggested by its accumulation in infected fruit, further broadens its relevance to plant-pathogen interactions and defense mechanisms plos.orgresearchgate.net.

The transcriptional regulation of the E4 gene, involving specific cis-elements and transcription factors, serves as a model for studying gene regulation in response to hormonal and developmental cues oup.comnih.govnih.gov. Understanding these regulatory networks can inform research into controlling gene expression for desirable traits in crops.

Furthermore, the identification of E4 as a repressor of carotenoid biosynthesis highlights the complex regulatory layers controlling metabolic pathways during fruit development frontiersin.org. This interaction between ethylene signaling and pigment accumulation has implications for understanding and manipulating fruit quality attributes.

From a biotechnological perspective, the knowledge gained from studying E4 has significant implications for agriculture ontosight.ai. Manipulating E4 gene expression offers a potential strategy for altering tomato ripening characteristics, such as extending shelf life and improving transportability, which can help reduce post-harvest losses ontosight.ai. This principle can potentially be applied to other climacteric fruits that utilize similar ethylene-mediated ripening pathways.

Future Directions and Unresolved Questions in E4 Protein Research

Elucidating Novel Interaction Partners and Signaling Hubs of E4 Protein

A primary avenue for future investigation is the identification and characterization of the full spectrum of proteins that interact with the E4 protein. To date, a significant known interaction is with the E4/E8 binding protein (E4/E8 BP). nih.gov This DNA-binding protein recognizes and binds to specific sequences in the 5'-flanking regions of both the E4 gene and the coordinately regulated E8 gene. nih.govnih.gov This interaction is crucial for the ethylene-regulated transcription of the E4 gene during fruit ripening. nih.gov

However, it is highly probable that the E4 protein interacts with other proteins to carry out its functions. Future research should employ advanced proteomic techniques, such as yeast two-hybrid screening, co-immunoprecipitation coupled with mass spectrometry (Co-IP/MS), and proximity-labeling approaches (e.g., BioID) to discover novel interaction partners. Identifying these partners is the first step toward understanding the broader cellular machinery in which the E4 protein operates.

Furthermore, it is essential to investigate whether the E4 protein acts as a signaling hub, integrating various cellular signals to modulate downstream responses. While its role in the ethylene (B1197577) signaling pathway is established, its potential connections to other signaling cascades, such as those involving other plant hormones or stress responses, are yet to be explored. Understanding these potential connections will be critical to painting a complete picture of E4's role in the complex network that governs fruit development and ripening.

Table 1: Known and Potential Interaction Partners of Tomato E4 Protein

Interacting ProteinMethod of IdentificationFunctional SignificanceResearch Status
E4/E8 Binding ProteinTransient Assay, Mutational AnalysisBinds to the E4 promoter region, mediating ethylene-responsive transcription. nih.govConfirmed
Novel Protein PartnersYeast Two-Hybrid, Co-IP/MS, BioIDPotential roles in signal transduction, protein modification, or complex formation.Hypothetical

Deeper Understanding of E4 Protein Regulatory Networks and Feedback Loops

The regulation of the E4 gene is known to be tightly controlled by the plant hormone ethylene, particularly during the ripening process. nih.gov The transcriptional activation of the E4 gene is a hallmark of the onset of fruit ripening. nih.gov Research has identified at least two essential cis-acting elements in the E4 promoter that are required for its ethylene-responsive transcription. nih.gov One of these elements is located between -150 and -121 bp from the transcription start site, while the other is the binding site for the E4/E8 BP, which spans the TATA box. nih.gov

Despite this knowledge, a deeper understanding of the broader regulatory network governing E4 expression is needed. This includes identifying the upstream transcription factors (in addition to the ethylene signaling cascade) and any potential co-factors that fine-tune the timing and level of E4 expression.

Moreover, the existence and nature of feedback loops involving the E4 protein are entirely unresolved. It is plausible that the E4 protein, or a downstream product of its activity, could influence the ethylene biosynthesis or signaling pathways, thereby creating a feedback mechanism. For instance, in other biological contexts, feedback loops are common for maintaining homeostasis or ensuring a robust response to a stimulus. Investigating whether the E4 protein participates in such a loop in tomato fruit ripening could reveal new layers of regulatory control. Future studies could involve time-course transcriptomic and proteomic analyses in E4-overexpressing or silenced tomato lines to identify potential feedback mechanisms.

High-Resolution Structural Biology of E4 Protein for Functional Insights

A significant gap in our current knowledge is the lack of high-resolution three-dimensional structural information for the tomato E4 protein. Structural biology techniques, such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or cryogenic electron microscopy (cryo-EM), are powerful tools for elucidating protein function at a molecular level.

Obtaining the atomic structure of the E4 protein would provide several key insights:

Active Sites: The structure could help identify potential active sites or catalytic residues, shedding light on its biochemical function.

Interaction Interfaces: A high-resolution structure would be invaluable for mapping the binding sites of interaction partners, such as the E4/E8 binding protein or other yet-to-be-discovered partners. This would allow for a more precise understanding of how these interactions occur and how they might be regulated.

Conformational Changes: It could provide a basis for understanding how the protein's structure might change in response to binding events or post-translational modifications, which could in turn affect its activity.

Without this structural information, our understanding of the E4 protein's mechanism of action remains largely inferential. Therefore, a concerted effort to purify and structurally characterize the tomato E4 protein is a critical future direction.

Systems-Level Modeling of E4 Protein Pathways and Their Integration

The complexity of biological processes like fruit ripening necessitates a systems-level approach to fully comprehend the interplay of various components. nih.govnih.gov While systems biology studies in tomato have begun to map the intricate networks of genes, proteins, and metabolites involved in ripening, a specific focus on the E4 protein's role within these networks is still needed. nih.govresearchgate.net

Future research should aim to develop a detailed computational model of the E4 protein pathway. This would involve:

Data Integration: Compiling quantitative data on the E4 gene expression (transcriptomics), E4 protein abundance (proteomics), and the levels of related metabolites (metabolomics) at different stages of fruit development and in response to various stimuli.

Network Construction: Using this data to construct a detailed regulatory network centered around the E4 protein, incorporating its known and predicted interactions.

Dynamic Modeling: Developing a dynamic mathematical model that can simulate the behavior of the E4 pathway over time. This model could be used to predict how the system would respond to perturbations, such as changes in ethylene levels or the knockout of an interacting protein.

Such a systems-level model would not only provide a more holistic understanding of the E4 protein's function but would also allow for the generation of testable hypotheses to guide future experimental work.

Investigating the Role of Epigenetic Modifications in E4 Gene Regulation

Epigenetic modifications, such as DNA methylation and histone modifications, are emerging as crucial layers of gene regulation in plants, including during tomato fruit ripening. cornell.eduwur.nlnih.gov It has been shown that the ripening process in tomato involves a significant overhaul of the epigenome, with widespread changes in DNA methylation. cornell.edu These changes are critical for making the fruit responsive to ethylene and initiating the ripening cascade. cornell.edu

Given the tight regulation of the E4 gene during ripening, it is highly probable that its expression is controlled, at least in part, by epigenetic mechanisms. Future research should investigate the epigenetic landscape of the E4 gene locus. Key unresolved questions include:

What are the specific patterns of DNA methylation at the E4 promoter and gene body during fruit development?

Are there specific histone modifications (e.g., acetylation, methylation) associated with the activation or repression of the E4 gene?

How do these epigenetic marks change in response to ethylene signaling?

Which enzymes (e.g., DNA methyltransferases, histone deacetylases) are responsible for establishing and maintaining these marks at the E4 locus?

Answering these questions, likely through techniques such as bisulfite sequencing and chromatin immunoprecipitation (ChIP), will be essential for a complete understanding of how the E4 gene is regulated. nih.gov This knowledge could also open up new avenues for manipulating fruit ripening through epigenetic engineering. recrop-cost.com

Compound and Protein Glossary

NameFull Name/Description
E4 protein, tomatoA protein in tomato whose gene expression is regulated by ethylene during fruit ripening.
E4/E8 BPE4/E8 Binding Protein; a DNA-binding protein that interacts with the promoter regions of the E4 and E8 genes.
EthyleneA gaseous plant hormone that regulates a wide range of developmental processes, including fruit ripening.

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